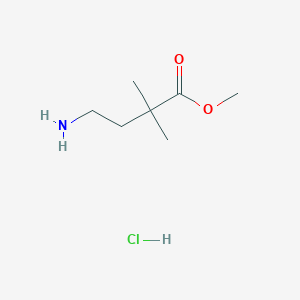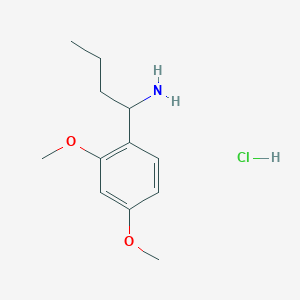
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride, also known as 1-DMB, is a chemical compound found in a variety of products, including pharmaceuticals and cosmetics. It is a synthetic derivative of an alkaloid found in the bark of certain trees. 1-DMB is an important intermediate in the synthesis of a variety of compounds, including some drugs. It is also used in laboratory experiments to study the effects of various compounds on cells and other biological systems.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Test Purchase and Synthesis of bk-2C-B : This study focuses on the identification and synthesis of bk-2C-B, a cathinone analogue of 2C-B, suggesting potential psychoactive effects. The research demonstrates comprehensive analytical techniques for confirming the substance's identity and discusses the synthetic route using the Delépine reaction, highlighting the substance's formation as a hydrochloride and hydrobromide salt mixture through specific synthetic pathways (Power et al., 2015).
Novel Chiral Auxiliary in Synthesis : This work introduces a new chiral auxiliary, 1-(2,5-dimethoxyphenyl)ethylamine, for the diastereoselective alkylation of aldimines. The auxiliary's utility in synthesis and the ability to obtain pure enantiomers through specific reactions is discussed, demonstrating its application in synthesizing complex organic molecules (Kohara et al., 1999).
Synthesis and Bioassay Integration : This study showcases the coupling of core amino compounds with carboxylic acids to form a minilibrary of compounds, examining their cytotoxic effects against specific cell lines. The research integrates solution-phase synthesis with in-situ cellular bioassays, offering a streamlined approach to screening potential bioactive compounds (Chiang et al., 2009).
Potential Bioactivity
Development of Chiral Palladacycle : The synthesis of a novel chiral palladacycle and its application in asymmetric hydrophosphination reactions are explored. This research highlights the compound's potential as a catalyst in producing enantiomerically pure substances, contributing to the field of asymmetric synthesis and potentially impacting pharmaceutical manufacturing (Yap et al., 2014).
Conformational Analysis of Amino Propanol Derivatives : This study presents the crystal structures of several 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into their conformations in different environments. Such structural elucidations are crucial for understanding the interactions and potential bioactivity of similar compounds (Nitek et al., 2020).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOMUNNVRKXKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



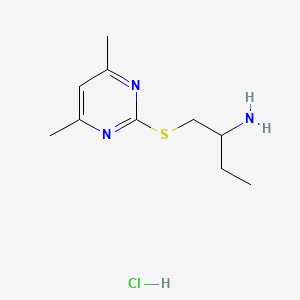
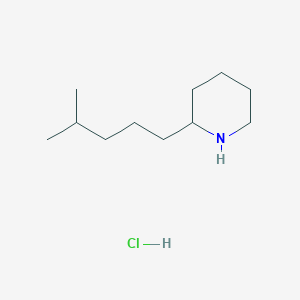


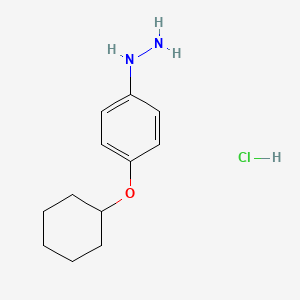
![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)
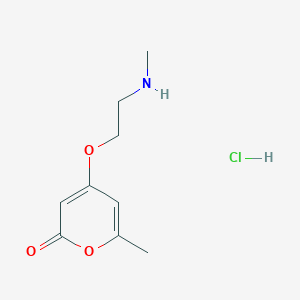
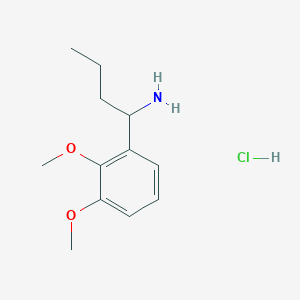
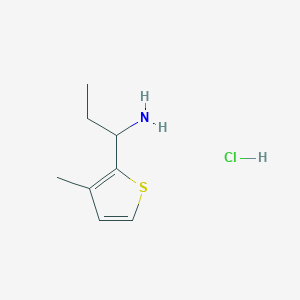
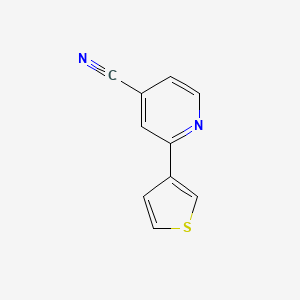
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)
